5-Aminoisoxazol-3(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Aminoisoxazol-3(2H)-one and its derivatives involves novel methodologies that offer high yields and regioselectivity. For instance, a two-step procedure has been developed that utilizes readily available 3-bromoisoxazolines reacting with amines in the presence of a base, followed by an oxidation protocol to afford 3-aminoisoxazoles consistently (Girardin et al., 2009). Additionally, the reaction of 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine has been shown to selectively prepare 5-Amino-3-(pyrrol-2-yl)isoxazoles under specific conditions, showcasing the versatility in synthesis approaches (Sobenina et al., 2005).
Molecular Structure Analysis
Structural determination is crucial for understanding the properties and reactivity of 5-Aminoisoxazol-3(2H)-one. X-ray crystallography studies have confirmed specific configurations and intramolecular interactions, which are vital for the compound's chemical behavior. For example, the synthesis and structure determination of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, a derivative, elucidates the importance of molecular arrangement for its chemical reactivity and potential applications (Çelik et al., 2007).
Chemical Reactions and Properties
5-Aminoisoxazol-3(2H)-one undergoes various chemical reactions, forming a basis for synthesizing numerous derivatives. These reactions include nucleophilic addition, cycloaddition, and catalytic transformations, each contributing to the diversity of compounds that can be derived from 5-Aminoisoxazol-3(2H)-one. A significant study demonstrates the palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones, highlighting the compound's versatility in organic synthesis (Zhu et al., 2019).
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : 5-Aminoisoxazoles are synthesized using various techniques, including reactions with hydroxylamine and α-chlorooximes, demonstrating the compound's chemical versatility (Sobenina et al., 2005); (Altug et al., 2014).
- Regioselective Synthesis : Studies have shown the ability to achieve regioselective synthesis of 5-aminoisoxazoles, indicating their potential for specific molecular targeting (Saad et al., 2004).
Heterocyclic Chemistry
- Thermal and Photochemical Properties : Research on the thermally induced reactions and photochemistry of 5-aminoisoxazoles contributes to our understanding of their stability and reactivity under different conditions (Nishiwaki et al., 1970).
Application in Organic Synthesis
- Multicomponent Heterocyclizations : 5-Aminoisoxazoles are involved in multicomponent heterocyclizations, which are pivotal in the synthesis of complex organic compounds (Morozova et al., 2017).
- Isoxazolines Synthesis : The compound is also crucial in the synthesis of isoxazolines, a class of organic compounds with various applications (Girardin et al., 2009).
Cancer Research
- Cytotoxic Properties : Certain 5-aminoisoxazoles have shown noticeable cytotoxic properties against various cancer cell lines, suggesting their potential as anticancer agents (Altug et al., 2014).
Green Chemistry
- Environmentally Friendly Synthesis : Advances in green chemistry include the synthesis of 5-aminoisoxazoles under environmentally friendly conditions, contributing to sustainable chemical practices (Mosallanezhad and Kiyani, 2019).
Agricultural Applications
- Unexpected Hydrolysis in Agriculture : The transformation of 5-aminoisoxazol in agriculture, such as in the hydrolysis of certain herbicides, highlights its role in agricultural chemistry (Rouchaud et al., 2010).
Future Directions
properties
IUPAC Name |
5-amino-1,2-oxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3(6)5-7-2/h1H,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAQXOKGHJGIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289073 | |
Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoisoxazol-3(2H)-one | |
CAS RN |
822-63-9 | |
Record name | 822-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-1,2-oxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,3-dihydro-1,2-oxazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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